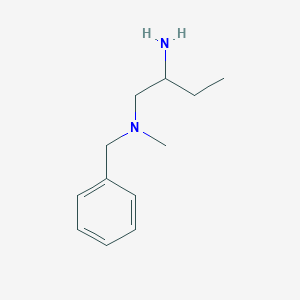

(2-AMINOBUTYL)(BENZYL)METHYLAMINE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N-benzyl-1-N-methylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-12(13)10-14(2)9-11-7-5-4-6-8-11/h4-8,12H,3,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRQBWNNCPAUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN(C)CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminobutyl Benzyl Methylamine and Its Derivatives

Enantioselective Synthesis Strategies

Enantioselective strategies are paramount for controlling the stereochemistry at the chiral centers of the target molecule. These methods employ chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other.

Asymmetric reductive amination (ARA) is a highly efficient, one-pot method for synthesizing chiral amines directly from a ketone and an amine source. d-nb.info This approach avoids the isolation of intermediate imines and often utilizes molecular hydrogen or other simple hydrides as the reductant, making it an atom-economical and "green" strategy. acs.orgacs.org For the synthesis of (2-AMINOBUTYL)(BENZYL)METHYLAMINE, a potential route involves the reaction of 2-butanone (B6335102) with N-methylbenzylamine.

The success of ARA hinges on the catalyst, which is typically a transition metal complexed with a chiral ligand. Ruthenium and Iridium catalysts have shown significant promise in the ARA of a wide range of ketones. acs.orgresearchgate.net For instance, ruthenium catalysts combined with chiral phosphine (B1218219) ligands like TunePhos have been effective for the direct reductive amination of alkyl aryl ketones with ammonium (B1175870) salts. acs.org Iridium complexes with chiral phosphoramidite (B1245037) ligands are also effective, particularly for sterically demanding substrates. d-nb.info The choice of catalyst and reaction conditions is critical for achieving high yield and enantioselectivity. kanto.co.jp

| Catalyst System | Ligand Type | Amine Source | Potential Yield | Potential ee (%) | Reference |

| [Ru(PPh3)3H(CO)Cl] | Chiral Diamine/Diphosphine | N-methylbenzylamine | High | >90 | researchgate.net |

| [Ir(cod)Cl]2 | Chiral Phosphoramidite (e.g., H8-BINOL-based) | N-methylbenzylamine | Good to Excellent | >95 | d-nb.info |

| Ru/C3-TunePhos | Chiral Diphosphine | N-methylbenzylamine | High | >90 | acs.org |

| Ir-PSA Catalyst | Chiral Aminoalcohol-based | N-methylbenzylamine | High | High | kanto.co.jp |

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org The use of N-tert-butanesulfinamide, pioneered by Ellman, is a prominent and reliable method for the asymmetric synthesis of amines. nih.govrsc.org

A plausible synthetic sequence for a derivative of the target molecule using this method would start with the condensation of 2-butanone with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition of a benzylmagnesium halide, followed by N-methylation and removal of the sulfinyl group under mild acidic conditions, would yield the chiral amine. wikipedia.org This strategy offers high diastereoselectivity, which is controlled by the chiral auxiliary. nih.gov

| Step | Reaction | Reagents | Purpose | Potential Diastereoselectivity | Reference |

| 1 | Imine Formation | 2-Butanone, (R)-tert-butanesulfinamide, Ti(OEt)4 | Formation of chiral N-sulfinyl imine | N/A | nih.gov |

| 2 | Nucleophilic Addition | Benzylmagnesium bromide | Asymmetric addition to the C=N bond | High (>95:5 dr) | wikipedia.org |

| 3 | N-Alkylation | Methyl iodide, NaH | Introduction of the methyl group | N/A | organic-chemistry.org |

| 4 | Auxiliary Removal | HCl in MeOH | Cleavage of the auxiliary to yield the primary amine | High | rsc.org |

Asymmetric hydrogenation (AH) of prochiral imines or enamines is one of the most powerful and atom-economical methods for preparing chiral amines. acs.orgnih.gov This method often provides excellent enantioselectivity and is used on an industrial scale. nih.gov For the synthesis of this compound, a pre-formed imine, derived from 2-butanone and N-methylbenzylamine, could be subjected to hydrogenation using a chiral transition-metal catalyst. Iridium and Rhodium complexes with chiral phosphine ligands are highly effective for the AH of various imines. nih.govajchem-b.com

Asymmetric hydroamination, the direct addition of an N-H bond across a double bond, represents another convergent route. Nickel-catalyzed enantioselective hydroalkylation of enamides has recently been developed as a method to assemble a wide range of chiral alkyl amines from readily available alkenes and alkyl halides. chemrxiv.org

| Catalyst | Ligand Family | Substrate | Potential ee (%) | Key Advantages | Reference |

| Iridium | Phosphine-phosphoramidite (e.g., f-Binaphane) | N-aryl imines | >90 | High efficiency for sterically hindered imines | acs.orgnih.gov |

| Rhodium | Chiral Diphosphine (e.g., DuPhos) | Enamides | >99 | Excellent for amino acid precursors | ajchem-b.com |

| Ruthenium | N-sulfonylated diamine | Ketimines | High | Effective in transfer hydrogenation | ajchem-b.com |

| Nickel | Chiral Bis(oxazoline) | Enamides | >95 | Good for hydroalkylation of enamides | chemrxiv.org |

This approach involves the sequential alkylation of a chiral amine scaffold. For instance, one could start with commercially available, enantiopure (R)- or (S)-2-aminobutane. A selective N-benzylation followed by N-methylation (or vice-versa) would yield the final product. The challenge lies in controlling the selectivity of the alkylation steps to avoid over-alkylation and to ensure that the primary amine of the 2-aminobutyl group is either protected or reacts selectively. organic-chemistry.org

Alternatively, stereoselective alkylation can be performed on an imine derived from a chiral aldehyde and an achiral amine, where the stereocontrol is induced by the existing chiral center. rsc.org For example, an imine formed from a chiral amine could be deprotonated and then reacted with an alkyl halide. The use of (+)-camphor as a chiral auxiliary to form a ketimine with benzylamine (B48309) has been reported, which upon deprotonation and alkylation proceeds with high diastereoselectivity. sioc-journal.cn

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govrsc.org MCRs are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov A hypothetical Ugi reaction to build a precursor for this compound could involve benzylamine, 2-butanone, an isocyanide, and acetic acid. The resulting Ugi product would require subsequent chemical modifications, such as reduction of the amide functionalities and selective methylation, to arrive at the target structure. Another relevant MCR is the Strecker reaction, which synthesizes α-amino nitriles from a carbonyl compound, an amine, and a cyanide source. mdpi.com

| MCR Type | Components | Intermediate Product | Key Features | Reference |

| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide | High convergence; builds peptide-like scaffolds | nih.govmdpi.com |

| Strecker Reaction | Ketone, Amine, Cyanide | α-Amino nitrile | Classic route to α-amino acids and their derivatives | nih.govmdpi.com |

| Mannich Reaction | Amine, Non-enolizable Aldehyde, Enolizable Carbonyl | β-Amino-carbonyl compound | Forms C-C bonds adjacent to a nitrogen atom | mdpi.com |

| Carbonyl Alkylative Amination (CAA) | Carbonyl, Amine, Alkyl Halide | α-Branched Amine | Zinc-mediated; broad scope and robust | nih.govacs.org |

Protecting Group Strategies in Amine Synthesis

Given that the target molecule, this compound, is a diamine, protecting group strategies are essential for achieving regioselective transformations. To selectively functionalize the secondary amine of the 2-butylamine moiety to form the tertiary N-benzyl-N-methyl amine center, the primary amino group must be temporarily masked with a protecting group.

An ideal protecting group should be easy to introduce, stable under the subsequent reaction conditions, and readily removable without affecting other functional groups. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable. For polyamine synthesis, common N-protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl derivatives like nosyl (Ns). rsc.orgnih.gov For example, one could protect 2-aminobutane with a Boc group, perform the N-benzylation and N-methylation sequence, and finally remove the Boc group with acid to liberate the primary amine.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Features | Reference |

| tert-Butoxycarbonyl | Boc | Boc2O | Strong Acid (e.g., TFA) | Stable to base, hydrogenation; acid labile | researchgate.net |

| Benzyloxycarbonyl | Cbz | CbzCl | Catalytic Hydrogenation (e.g., H2, Pd/C) | Stable to acid and base; removed by reduction | rsc.org |

| 2-Nitrobenzenesulfonyl | Ns | NsCl | Thiolates (e.g., thiophenol, K2CO3) | Stable to acid; facilitates alkylation (Fukuyama) | nih.gov |

| Trifluoroacetyl | TFA | Ethyl trifluoroacetate | Mild base (e.g., methanolic ammonia) | Chemoselective removal possible | rsc.orgrsc.org |

Flow Chemistry and Continuous Synthesis Development

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput optimization. nih.govd-nb.info The synthesis of N-alkylated amines, a key step in producing compounds like this compound, has been a fertile ground for the application of flow chemistry.

A notable approach involves the continuous generation and immediate reaction of reactive intermediates, such as N-chloramines, thereby avoiding their isolation and enhancing process safety. nih.gov For instance, the continuous N-chlorination of N-benzyl-N-methylamine has been successfully demonstrated using a multi-stage continuous stirred-tank reactor (CSTR). nih.govbeilstein-journals.org This method achieves high conversion rates and impressive productivity, showcasing the potential for efficient industrial-scale production. nih.gov The resulting N-chloramine can then be used in subsequent in-line reactions to build more complex amine structures. nih.govbeilstein-journals.org

Furthermore, self-optimizing continuous flow platforms have been developed to streamline the synthesis and purification of complex amines. d-nb.info A study on the synthesis of N-benzyl-α-methylbenzylamine utilized a modular system that integrated the reaction and a liquid-liquid extraction work-up. d-nb.info By employing a black-box optimization algorithm, the system could autonomously vary parameters like temperature, residence time, and pH to maximize product purity. d-nb.info This approach significantly reduces the time and resources required for process development.

Another versatile continuous flow method for preparing N-methyl secondary amines involves the nucleophilic substitution of alkyl mesylates or epoxides with aqueous methylamine (B109427). vapourtec.com This process has been shown to produce a variety of N-methyl secondary amines in good to excellent yields and has been scaled to produce several grams of product per hour. vapourtec.com The integration of an in-line workup simplifies the purification process, making it an attractive strategy for the synthesis of derivatives of this compound. vapourtec.com

| Substrate/Target | Reactor Type | Key Parameters | Productivity/Yield | Reference |

| N-benzyl-N-methylamine | 5-Stage CSTR | Residence Time: 5 min | 5.6 mol L⁻¹ h⁻¹ | nih.govbeilstein-journals.org |

| N-benzyl-α-methylbenzylamine | Modular Flow Platform with LLE | Temperature: 127.2 °C, Residence Time: 6.9 min, pH: 0.772 | 71% Purity | d-nb.info |

| Various Alkyl Mesylates/Epoxides | Continuous Flow Reactor | In-line workup | Up to 10.6 g (88% yield) in 140 min | vapourtec.com |

Green Chemistry Aspects in Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgacs.org In the synthesis of complex amines, this translates to the use of safer reagents, environmentally benign solvents, and highly efficient catalytic systems.

Biocatalysis offers a powerful green alternative to traditional chemical methods for amine synthesis. nih.gov Enzymes such as reductive aminases (RedAms), imine reductases (IREDs), and transaminases can catalyze the formation of chiral amines with high stereoselectivity under mild reaction conditions. uva.nlresearchgate.netmdpi.com For the N-alkylation step required for this compound, one-pot biocatalytic cascades have been developed. For example, a reductive aminase from Aspergillus oryzae has been combined with either an alcohol oxidase or a carboxylic acid reductase to achieve the N-alkylation of amines using alcohols or carboxylic acids as the alkylating agents, respectively. acs.orgnih.gov This approach avoids the use of hazardous alkyl halides. acs.orgnih.gov

The choice of solvent is another critical aspect of green synthesis. Water is an ideal green solvent, and methodologies have been developed to perform N-alkylation of amines in aqueous environments. rsc.org The "borrowing hydrogen" process, catalyzed by ruthenium nanoparticles in water, allows for the N-alkylation of amines with alcohols, with water being the only byproduct. rsc.orgsioc-journal.cn Deep eutectic solvents (DESs) are another class of green solvents that have been successfully employed in the synthesis of chiral amines. mdpi.com

Catalysis is a cornerstone of green chemistry, and the development of efficient and recyclable catalysts is a key research area. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or gold-based catalysts, have been used for reductive amination under continuous flow conditions. rsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Moreover, solvent-free reductive amination has been demonstrated, further minimizing the environmental impact of the synthesis. acs.org

| Green Strategy | Catalytic System | Key Advantages | Applicable Reaction | Reference |

| Biocatalysis | Reductive Aminase (AspRedAm) & Alcohol Oxidase/Carboxylic Acid Reductase | Mild conditions, high selectivity, avoids alkyl halides | N-alkylation | researchgate.netacs.orgnih.gov |

| Aqueous Synthesis | Ruthenium Nanoparticles | Use of water as solvent, atom-economical | N-alkylation via "borrowing hydrogen" | rsc.org |

| Heterogeneous Catalysis | Pd/C | Recyclable catalyst, suitable for flow chemistry | Reductive Amination | rsc.org |

| Alternative Solvents | Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity | Synthesis of chiral amines | mdpi.com |

| Solvent-Free Synthesis | p-toluenesulfonic acid & sodium borohydride | Reduced waste, simplified workup | Reductive Amination | acs.org |

Fundamental Chemical Reactivity and Mechanistic Investigations of 2 Aminobutyl Benzyl Methylamine

Nucleophilic Characteristics of Amine Centers

The presence of two amine centers with differing substitution patterns imparts distinct nucleophilic properties to the molecule. The primary amine is generally more sterically accessible and more readily participates in reactions compared to the tertiary amine.

Reactivity in Acylation and Alkylation Reactions

Acylation and alkylation reactions are fundamental transformations for amines. In the context of (2-AMINOBUTYL)(BENZYL)METHYLAMINE, the primary amine is the more reactive site for these transformations.

Acylation: The reaction with acyl halides or anhydrides, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), leads to the formation of an amide at the primary amine. masterorganicchemistry.comlibretexts.orgbyjus.com This is a classic Friedel-Crafts acylation reaction. masterorganicchemistry.combyjus.com The lone pair of electrons on the primary nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. libretexts.orgbyjus.com The tertiary amine is significantly less reactive due to steric hindrance and the electron-donating effect of the three attached alkyl/benzyl (B1604629) groups.

Alkylation: Similarly, alkylation with alkyl halides preferentially occurs at the primary amine. libretexts.org The reaction proceeds via a nucleophilic substitution mechanism, where the primary amine displaces the halide from the alkyl halide. libretexts.org Friedel-Crafts alkylation conditions, employing a Lewis acid, can also be used to introduce alkyl groups. masterorganicchemistry.comlibretexts.orgbyjus.com However, polyalkylation can be a competing process, where the newly formed secondary amine reacts further. libretexts.org The benzyl group itself can also be a target for alkylation under certain conditions. nih.gov

Electrophilic Aromatic Substitution on the Benzyl Moiety

The benzene (B151609) ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. The activating or deactivating nature of the aminobutyl-methyl substituent influences the rate and regioselectivity of these reactions. While the alkyl portion is generally electron-donating and thus activating, the amine groups can be protonated under acidic conditions typical for many EAS reactions, which would render them strongly deactivating.

The Friedel-Crafts benzylation of arenes is a related reaction where a benzyl group is added to an aromatic ring. ethz.ch Research into improving these methods has focused on using milder catalysts and leaving groups to avoid harsh conditions and the formation of highly reactive carbocation intermediates. ethz.ch

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can involve several pathways, depending on the reagents and reaction conditions.

Oxidation: The amine functional groups are susceptible to oxidation. For instance, studies on methylamine (B109427) oxidation show that hydrogen abstraction by molecular oxygen can occur, leading to the formation of various radical intermediates. osti.govdtu.dk In the case of this compound, oxidation could potentially lead to the formation of imines, amides, or other degradation products. The benzyl group can also be oxidized to a benzoic acid derivative under strong oxidizing conditions. Theoretical studies on photoredox-catalyzed hydroamination have explored the oxidation of the nitrogen atom of a substrate by a photoredox catalyst via single electron transfer (SET), resulting in an aminium radical. chemrxiv.org

Reduction: The benzyl group can be subject to catalytic hydrogenation, which would cleave the benzyl-nitrogen bond to yield 2-aminobutylmethylamine and toluene. This reaction is a common method for debenzylation.

Protonation Equilibria and pKa Determination

The basicity of the amine centers is a critical parameter influencing the reactivity and biological interactions of this compound. The pKa values quantify the protonation equilibria of the two amine groups.

The pKa of an amine is influenced by the electronic and steric effects of its substituents. nih.govsrce.hr For this compound, two pKa values would be expected, one for the primary amine and one for the tertiary amine. Generally, aliphatic amines have pKa values in the range of 9-11. researchgate.net The pKa of the primary amine would likely be higher (more basic) than that of the tertiary amine due to the electron-withdrawing inductive effect of the benzyl group on the tertiary amine and potential steric hindrance to protonation.

Methods for determining pKa values include potentiometric titration and reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govmdpi.comresearchgate.net Computational methods, such as those based on density functional theory (DFT), can also be used to estimate pKa values. srce.hrresearchgate.netmdpi.com

Table 1: Predicted pKa Values for Related Amines

| Amine | Predicted pKa |

|---|---|

| N-Methylbenzylamine | 9.75 ± 0.10 lookchem.com |

| n-Butylamine | 10.64 researchgate.net |

Reaction Kinetics and Thermodynamic Analysis

Understanding the kinetics and thermodynamics of reactions involving this compound provides insight into reaction rates, equilibria, and the feasibility of different pathways.

Kinetics: Kinetic studies, such as those using pre-steady-state methods, can elucidate the individual steps of a reaction mechanism and their corresponding rate constants. nih.govnih.gov For example, in acylation or alkylation reactions, kinetic analysis could determine the relative rates of reaction at the primary versus the tertiary amine.

Thermodynamics: Thermodynamic analysis provides information on the energy changes associated with a reaction. nih.govmdpi.com For protonation equilibria, thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of protonation can be determined from the temperature dependence of the pKa values. mdpi.com These parameters offer a more complete understanding of the factors driving the protonation process.

Proposed Reaction Mechanisms and Intermediate Characterization

Elucidating reaction mechanisms often involves identifying and characterizing transient intermediates. dalalinstitute.com

Reaction Mechanisms: For reactions like Friedel-Crafts acylation, the mechanism involves the formation of an acylium ion as a key electrophilic intermediate. masterorganicchemistry.combyjus.com In some hydroamination reactions, proposed mechanisms involve either the activation of the C-C multiple bond or the formation of a metal-amido intermediate. acs.org Studies on benzylamine (B48309) reactions with methylamine dehydrogenase suggest a mechanism proceeding through a carbanionic reaction intermediate. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aminobutylmethylamine |

| Acyl chloride |

| Acyl halide |

| Acylium ion |

| Alkyl halide |

| Aluminum chloride |

| Amide |

| Amine |

| Anhydride |

| Benzoic acid |

| Benzylamine |

| Carbon tetrachloride |

| Diethyl chlorophosphate |

| Imine |

| Methylamine |

| Toluene |

| Triethylamine |

No Publicly Available Research on the Catalytic Applications of this compound

Following an extensive and thorough search of scientific literature, chemical databases, and academic journals, no published research or data could be found on the catalytic applications of the specific chemical compound This compound .

The investigation was structured to find information pertaining to the detailed outline provided, covering its potential roles in chiral organocatalysis, as a ligand in asymmetric transition metal catalysis, and in catalyst design and immobilization. Despite targeted searches for the compound and its structural derivatives within these specific catalytic contexts, the scientific literature does not appear to contain any studies detailing its use.

The search strategy included:

Queries for the compound's use in asymmetric transformations and as a Brønsted base catalyst.

Searches for its application as a ligand in enantioselective hydrogenation, cross-coupling, and C-H functionalization reactions.

Inquiries into its involvement in catalyst design or immobilization techniques.

While the search yielded extensive information on the catalytic activities of other chiral secondary amines and N-benzylated compounds, none of the results specifically mentioned or studied "this compound."

To maintain scientific accuracy and strictly adhere to the request of focusing solely on the specified compound, it is not possible to generate the requested article. Creating content based on unrelated compounds would be misleading and would not reflect the current state of scientific knowledge regarding "this compound".

Therefore, we must conclude that the catalytic applications of "this compound" have not been reported in publicly accessible scientific literature.

Catalytic Applications of 2 Aminobutyl Benzyl Methylamine and Its Derivatives

Mechanistic Investigations of Catalytic Cycles

The catalytic utility of chiral ligands is fundamentally governed by the intricate mechanisms of their corresponding catalytic cycles. While direct mechanistic studies on (2-AMINOBUTYL)(BENZYL)METHYLAMINE are not extensively documented in publicly available research, a comprehensive understanding of its potential catalytic behavior can be extrapolated from detailed investigations into analogous chiral diamine-metal complexes. These studies provide a robust framework for proposing the likely mechanistic pathways and the specific roles the structural motifs of This compound would play in asymmetric catalysis.

The catalytic cycle of a transition-metal complex bearing a chiral diamine ligand, such as a derivative of This compound , typically involves a series of well-defined steps. These include ligand exchange, substrate coordination, one or more bond-forming or bond-breaking steps, and product release with regeneration of the active catalytic species. The chirality of the diamine ligand is crucial in creating a stereochemically defined environment around the metal center, which in turn dictates the enantioselectivity of the transformation.

In many transition-metal-catalyzed reactions, such as asymmetric hydrogenation or transfer hydrogenation, the chiral diamine ligand coordinates to the metal center, forming a stable chelate. acs.org The steric and electronic properties of the substituents on the nitrogen atoms of the diamine play a pivotal role in modulating the catalytic activity and stereoselectivity. For instance, in Ru(II)-NHC-diamine precatalysts, the combination of a chiral N-heterocyclic carbene (NHC) and a chiral diamine creates a unique coordination sphere that is highly effective for the asymmetric hydrogenation of various substrates. nih.gov

The N-benzyl and N-methyl groups on This compound are expected to have a significant impact on the catalyst's performance. The bulky N-benzyl group can provide a steric shield, influencing the trajectory of the incoming substrate and thereby enhancing enantioselectivity. In contrast, the smaller N-methyl group offers less steric hindrance, which can affect the rate of reaction. Studies on related systems have shown that varying the N-substituents from N-methyl to N-benzyl can have a profound effect on the outcome of the reaction. researchgate.net For example, in the intramolecular hydroamination catalyzed by chiral NHC-iridium complexes, the nature of the N-substituent on the aminoalkene substrate, which is analogous to the N-substituent on a diamine ligand, influences the reaction's selectivity. rsc.org

A plausible catalytic cycle for an asymmetric transfer hydrogenation of a ketone, catalyzed by a ruthenium complex of a derivative of This compound , would likely commence with the coordination of the ketone to the metal center. The chiral environment enforced by the diamine ligand would favor the coordination of the ketone in a specific orientation. The subsequent transfer of a hydride from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the carbonyl carbon of the ketone would then proceed through a stereochemically defined transition state, leading to the formation of a chiral alcohol. The product alcohol would then dissociate from the metal center, regenerating the active catalyst for the next cycle. The enantiomeric excess of the product is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products.

Detailed mechanistic investigations on analogous Mn-diamine catalysts for asymmetric transfer hydrogenation have revealed a complex interplay of factors, where different precatalysts can lead to identical active intermediates. nih.gov This underscores the importance of understanding the in-situ formation of the catalytically active species.

The following table summarizes the performance of analogous chiral diamine ligands in asymmetric catalysis, providing an indication of the kind of data that would be relevant for evaluating the catalytic potential of This compound derivatives.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru(II)-NHC-(1R,2R)-DPEN | Acetophenone | 1-Phenylethanol | 98.5:1.5 e.r. | researchgate.net |

| Mn(CO)₅Br / (1R,2R)-N,N'-Me₂-DPEN | Acetophenone | 1-Phenylethanol | 30-90% | nih.gov |

| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | Chiral amines | up to 90% | acs.org |

| Rh(III)-diamine complex (C16) | Cyclic N-alkyl imines | Tetrahydro-β-carbolines | >99% | acs.org |

This table is illustrative and based on data from analogous systems. DPEN = 1,2-diphenylethylenediamine; NHC = N-heterocyclic carbene; e.r. = enantiomeric ratio.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, are invaluable tools for elucidating reaction mechanisms. chinesechemsoc.org They can provide insights into the structures of transition states and intermediates, helping to rationalize the observed stereoselectivities. For Ti(salen) catalysts, DFT calculations have revealed that the distortion of the catalyst, influenced by the chiral diamine backbone, is the origin of stereochemical control. chinesechemsoc.org

Advanced Spectroscopic and Structural Characterization Techniques for 2 Aminobutyl Benzyl Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H, ¹³C, and 2D NMR Correlational Studies

The structural framework of (2-AMINOBUTYL)(BENZYL)METHYLAMINE can be comprehensively mapped out using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. savemyexams.com For N-benzyl-N-methylbutan-2-amine, distinct signals are expected for the protons of the benzyl (B1604629), methyl, and butyl groups. The aromatic protons of the benzyl group typically appear in the downfield region (~7.2-7.4 ppm). The benzylic CH₂ protons would likely present as a singlet or an AB quartet adjacent to the aromatic region. The N-methyl protons would yield a singlet, while the protons of the chiral butyl group (CH₃, CH₂, and CH) would show complex splitting patterns due to their diastereotopic nature and coupling with each other. savemyexams.comacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Carbons directly attached to the electron-withdrawing nitrogen atom are deshielded and appear downfield. libretexts.org The signals for the aromatic carbons of the benzyl group, the benzylic carbon, the N-methyl carbon, and the four distinct carbons of the butyl chain can all be resolved.

2D NMR Correlational Studies: To definitively assign each ¹H and ¹³C signal, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: Establishes correlations between protons that are coupled to each other, allowing for the mapping of the proton-proton network within the butyl group.

HSQC: Correlates each proton signal with the signal of the carbon atom it is directly attached to, enabling unambiguous assignment of carbon signals based on their known proton assignments.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, by showing correlations from the benzylic protons to the aromatic carbons and the nitrogen-bearing carbon of the butyl group.

A representative table of predicted NMR chemical shifts is provided below.

Predicted ¹H and ¹³C NMR Chemical Shifts for N-benzyl-N-methylbutan-2-amine

| Atom Position (Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | ~3.5 - 3.7 | ~55 - 60 |

| Aromatic C-H (ortho, meta, para) | ~7.2 - 7.4 | ~127 - 130 |

| Aromatic C (quaternary) | - | ~138 - 140 |

| N-CH₃ | ~2.2 - 2.4 | ~35 - 40 |

| N-CH (C2 of butyl) | ~2.5 - 2.8 | ~60 - 65 |

| CH₂ (C3 of butyl) | ~1.3 - 1.6 | ~25 - 30 |

| CH₃ (C4 of butyl) | ~0.9 - 1.1 | ~10 - 15 |

| CH₃ (C1 of butyl) | ~1.0 - 1.2 | ~15 - 20 |

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) is a powerful method for studying time-dependent processes such as conformational changes and nitrogen inversion. acs.orgresearchgate.net For this compound, two main dynamic processes are of interest: rotation around the various single bonds (e.g., C-N, C-C) and the inversion of the nitrogen atom's pyramidal geometry.

At room temperature, these processes are typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it is possible to slow these interconversions to a rate where distinct signals for different conformers can be observed. This allows for the study of the relative populations of different rotational isomers (rotamers) and the determination of the energy barriers associated with their interconversion. acs.org For chiral amines, DNMR can be used to quantify the energy barriers for enantiomerization of chiral conformers. acs.org The steric hindrance caused by the benzyl and butyl groups may lead to a significant energy barrier for rotation and inversion, making these phenomena observable by DNMR. cdnsciencepub.com

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through analysis of fragmentation patterns.

For N-benzyl-N-methylbutan-2-amine, the molecular ion peak [M]⁺ would be observed, and its odd-numbered molecular weight would be consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

The fragmentation of tertiary amines under electron ionization (EI) is dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium cation. For this molecule, there are three possible α-cleavage pathways:

Loss of an ethyl radical: Cleavage of the C2-C3 bond of the butyl group results in a prominent peak.

Loss of a methyl radical: Cleavage of the C1-C2 bond of the butyl group.

Loss of a benzyl radical: This is less common if other alkyl groups can be lost.

Another characteristic fragmentation for benzylamines is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which arises from rearrangement and cleavage of the benzyl group. whitman.edu The base peak in the spectrum is often the result of the α-cleavage that expels the largest possible radical. miamioh.eduarizona.edu

Predicted Key Fragments in the Mass Spectrum of N-benzyl-N-methylbutan-2-amine

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 191 | [C₁₂H₁₉N]⁺ | Molecular Ion (M⁺) |

| 162 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

| 100 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 72 | [C₄H₁₀N]⁺ | Iminium ion from α-cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two techniques are often complementary.

For N-benzyl-N-methylbutan-2-amine, a key diagnostic feature is the absence of N-H stretching bands in the region of 3300-3500 cm⁻¹, which confirms its tertiary amine nature. spectroscopyonline.com The spectra would be characterized by the following absorptions:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and butyl groups appear just below 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bonds is expected in the 1000-1250 cm⁻¹ region for aliphatic amines. libretexts.org

Aromatic Vibrations: The benzene (B151609) ring gives rise to characteristic absorptions, including C=C stretching bands in the 1450-1600 cm⁻¹ region and out-of-plane (OOP) bending bands in the 690-900 cm⁻¹ region, which can indicate the substitution pattern. researchgate.net

CH₂ and CH₃ Bending: Vibrations corresponding to the bending (scissoring, rocking) of the methylene (B1212753) and methyl groups appear in the fingerprint region (~1350-1470 cm⁻¹).

Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and would be useful for observing the C-C backbone vibrations and the symmetric vibrations of the aromatic ring. ksu.edu.sanih.gov

Characteristic Vibrational Frequencies for N-benzyl-N-methylbutan-2-amine

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| C-N Stretch | IR | 1000 - 1250 |

| Aromatic C-H Out-of-Plane Bend | IR | 690 - 770 (monosubstituted) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. wikipedia.org To perform this analysis, a high-quality single crystal of this compound, or a suitable salt thereof, must first be grown. wikipedia.org

If a suitable crystal is obtained, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-C, C-H) and angles, which can offer insights into bonding and steric strain. wikipedia.org

Conformation: The exact conformation of the molecule as it exists in the crystal lattice, revealing the torsional angles and the spatial relationship between the benzyl, methyl, and butyl substituents.

Absolute Stereochemistry: For a chiral crystal, anomalous dispersion methods can be used to unambiguously determine the absolute configuration (R or S) of the stereocenter at C2 of the butyl group.

Intermolecular Interactions: The analysis reveals how the molecules pack in the crystal, identifying any significant non-covalent interactions such as van der Waals forces or C-H···π interactions that dictate the crystal structure. nih.goviucr.org

While no specific crystal structure for N-benzyl-N-methylbutan-2-amine is publicly available, data from related N,N,N'-trisubstituted thioureas and other complex amines demonstrate the power of this technique in elucidating complex three-dimensional structures and intermolecular packing arrangements. nih.goviucr.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub It is a powerful tool for determining the absolute configuration of chiral compounds in solution. nih.govscispace.com

The ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, including both its absolute configuration and its conformational preferences. encyclopedia.pub For this compound, the chirality originates from the C2 atom of the butyl group. The benzyl group acts as a chromophore, which is essential for a measurable ECD signal in the UV region (typically 200-300 nm).

The sign and intensity of the observed Cotton effects in the ECD spectrum are characteristic of a specific enantiomer ((R) or (S)). By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-mechanical calculations (typically Time-Dependent Density Functional Theory, or TD-DFT), the absolute configuration of the compound can be reliably assigned. researchgate.net Studies on the interaction of chiral amines like 2-aminobutane with porphyrin-based hosts have shown that CD spectroscopy is extremely sensitive to the stereochemistry of the amine. mdpi.com

Advanced Analytical Chromatography for Purity and Enantiomeric Excess Determination

The comprehensive characterization of this compound necessitates advanced analytical techniques to ascertain both its chemical purity and its stereoisomeric composition. Analytical chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serves as the cornerstone for these evaluations. These methods allow for the separation, identification, and quantification of the primary compound, any process-related impurities, and its individual enantiomers.

The determination of enantiomeric excess (ee) is of paramount importance for chiral molecules, as different enantiomers can exhibit distinct pharmacological activities. nih.gov Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas a pure single enantiomer has an ee of 100%. wikipedia.org

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for determining the chemical purity of non-volatile and thermally labile compounds like this compound. A common approach involves reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with additives like trifluoroacetic acid (TFA) to improve peak shape.

Due to the presence of amine functional groups, derivatization is often employed to enhance chromatographic separation and detection. rsc.orgresearchgate.net Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with primary and secondary amines to form highly fluorescent derivatives that can be detected with high sensitivity. rsc.orgresearchgate.net

Methodology: A sample of this compound is dissolved and potentially derivatized before injection into the HPLC system. The separation occurs as the sample components travel through the column at different velocities based on their affinity for the stationary phase. A detector, typically a UV-Vis or fluorescence detector (especially for derivatized samples), records the signal as each component elutes, producing a chromatogram. The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.

Table 1: Illustrative HPLC Purity Analysis Data for this compound

| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |

| 1 | Benzylamine (B48309) | 3.5 | 0.08 |

| 2 | N-Methylbenzylamine | 5.2 | 0.15 |

| 3 | This compound | 9.8 | 99.72 |

| 4 | Unknown Impurity | 12.1 | 0.05 |

Note: This data is illustrative. Retention times and impurity profiles vary based on the specific column, mobile phase, and synthetic route used.

Enantiomeric Excess Determination by Chiral HPLC

Determining the enantiomeric excess of this compound requires chiral chromatography, a specialized form of HPLC that can separate stereoisomers. mdpi.com This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for the enantiomeric resolution of chiral amines. yakhak.org

Methodology: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column. Normal-phase chromatography, using a mobile phase like a mixture of hexane (B92381) and an alcohol (e.g., 2-propanol), is commonly employed for this type of separation. mdpi.comyakhak.org Derivatization with reagents like 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD) can be used to introduce a chromophore or fluorophore, enabling sensitive detection. yakhak.org The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.

Calculation of Enantiomeric Excess (ee): ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Table 2: Representative Chiral HPLC Data for Enantiomeric Separation

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Chromatographic Results | |

| Retention Time (S)-enantiomer | 11.4 min |

| Retention Time (R)-enantiomer | 13.2 min |

| Resolution (Rₛ) | > 1.5 |

| Enantiomeric Excess Calculation | |

| Peak Area (S)-enantiomer | 985,000 |

| Peak Area (R)-enantiomer | 15,000 |

| Enantiomeric Excess (ee) | 97.0% |

Note: This data is representative. The elution order and retention times depend on the specific chiral stationary phase and chromatographic conditions.

The successful application of these advanced chromatographic techniques is essential for the quality control and characterization of this compound, ensuring both high chemical purity and the desired enantiomeric form for research and development applications.

Computational Chemistry and Theoretical Studies on 2 Aminobutyl Benzyl Methylamine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to modern computational chemistry. acs.org They are used to determine the electronic structure of molecules, from which a wide range of properties can be derived, including equilibrium geometries, reaction energies, and spectroscopic parameters. acs.org For a molecule with multiple functional groups like (2-AMINOBUTYL)(BENZYL)METHYLAMINE, these calculations can elucidate the interplay between the amino, benzyl (B1604629), and methyl groups.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. acs.org DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. acs.org This approach is well-suited for studying organic molecules, including amines and their derivatives. acs.orgresearchgate.net

For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy structure of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key structural parameters. From the optimized structure, a variety of electronic properties can be calculated to predict the molecule's reactivity. The molecular electrostatic potential (MEP), for instance, can be mapped onto the electron density surface to visualize regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). mdpi.com

Table 1: Illustrative DFT-Calculated Geometric and Electronic Properties of this compound

| Parameter | Description | Illustrative Value |

| Geometric Parameters | ||

| C-N (benzyl) Bond Length | The distance between the benzyl carbon and the tertiary nitrogen. | 1.45 Å |

| C-N (butyl) Bond Length | The distance between the butyl carbon and the tertiary nitrogen. | 1.47 Å |

| C-N-C Angle | The bond angle around the tertiary nitrogen atom. | 112° |

| Electronic Properties | ||

| Dipole Moment | A measure of the overall polarity of the molecule. | ~1.5 D |

| Polarizability | The ease with which the electron cloud can be distorted by an electric field. | ~25 ų |

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)). Actual values would depend on the specific functional and basis set used.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized on the electron-rich regions, likely involving the lone pair of the tertiary nitrogen and the π-system of the benzyl group. The LUMO is anticipated to be distributed over the antibonding orbitals of the benzyl ring. An analysis of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -8.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | 0.5 |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | 9.0 |

Note: These values are illustrative, based on typical DFT calculations for similar amine compounds in the gas phase. The HOMO-LUMO gap suggests a relatively high kinetic stability.

Molecular Dynamics Simulations for Conformational Space

This compound is a flexible molecule with several rotatable bonds. This conformational flexibility means that it can exist as a multitude of different three-dimensional structures, or conformers. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of such molecules. rsc.orgmdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

An MD simulation of this compound would reveal the relative populations of different conformers at a given temperature, the energy barriers between them, and the timescales of conformational changes. rsc.org This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. Studies on related amphetamine derivatives have successfully used MD simulations to understand their 3D structures and interactions with solvents and biological targets. rsc.orgmdpi.comresearchgate.net

Table 3: Illustrative Conformational Analysis of this compound from MD Simulations

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | ~60° (gauche) | 0.0 | 45 |

| 2 | ~180° (anti) | 0.8 | 30 |

| 3 | ~-60° (gauche) | 1.2 | 25 |

Note: This table presents a simplified, illustrative outcome of a conformational analysis. The dihedral angle refers to a key rotatable bond. Actual MD simulations would identify a larger number of conformers and provide a more detailed energy landscape.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties, which is highly valuable for the structural elucidation and identification of compounds. acs.orgrsc.org DFT calculations, in particular, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. acs.orgmdpi.com

For this compound, calculating the 13C and 1H NMR chemical shifts can aid in the interpretation of experimental spectra. The accuracy of these predictions has improved significantly, making them a reliable tool for chemists. acs.orgmdpi.com Similarly, the calculation of vibrational frequencies can help to assign the peaks in an experimental IR spectrum to specific molecular motions.

Table 4: Illustrative Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Benzyl CH2 | ~58 |

| Methyl C | ~40 |

| Butyl CH | ~65 |

| Butyl CH2 | ~30 |

| Butyl CH3 | ~12 |

| Phenyl C (ipso) | ~140 |

| Phenyl C (ortho) | ~129 |

| Phenyl C (meta) | ~128 |

| Phenyl C (para) | ~127 |

Note: These are illustrative values, referenced against tetramethylsilane (B1202638) (TMS). The actual predicted shifts would be calculated from the optimized geometry of the molecule and can be influenced by the chosen computational method and solvent model.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect reactants to products. Quantum chemical calculations are a powerful tool for modeling these reaction pathways and determining the associated energy barriers (activation energies). rsc.org This is crucial for predicting reaction rates and understanding selectivity. researchgate.net

For this compound, one could model various reactions, such as its synthesis via N-alkylation of a precursor amine or its metabolism. researchgate.netacs.orgwhiterose.ac.uk For example, modeling the final step in its synthesis, the alkylation of N-methyl-2-aminobutylamine with benzyl chloride, would involve locating the transition state for the nucleophilic substitution reaction. The calculated activation energy would provide insight into the reaction kinetics.

Table 5: Illustrative Reaction Profile for a Hypothetical SN2 Alkylation to Form this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | N-methyl-2-aminobutylamine + Benzyl Chloride | 0.0 |

| Transition State | The highest energy point along the reaction coordinate. | +22.5 |

| Products | This compound + HCl | -15.0 |

Note: This table illustrates a hypothetical energy profile for a reaction step. The values are representative of what might be calculated using DFT, including a transition state search and frequency calculations to confirm its nature.

Solvation Models and Environmental Effects

Most chemical and biological processes occur in solution, and the solvent can have a profound effect on the structure, stability, and reactivity of a molecule. ntnu.no Computational solvation models are used to account for these environmental effects. These models can be broadly categorized into explicit and implicit models. numberanalytics.com

Explicit solvent models treat individual solvent molecules quantum mechanically or classically, providing a detailed picture of solute-solvent interactions, but at a high computational cost. researchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a given dielectric constant. mdpi.comnumberanalytics.com These models are computationally less demanding and are widely used to calculate solvation free energies and to perform geometry optimizations and reaction pathway modeling in solution. mdpi.comntnu.no

For this compound, applying a solvation model would be crucial for accurately predicting its properties in a specific medium, such as water or an organic solvent. The choice of model would depend on the specific property being investigated, with hybrid models that combine explicit and implicit solvation sometimes offering the best compromise between accuracy and efficiency. numberanalytics.com

Following a comprehensive search for scientific literature and data, there is no specific information available regarding the integration of the chemical compound This compound into the functional materials and technologies outlined in the requested article structure.

The search results yielded information on related, but distinct, topics such as:

The general synthesis and application of various amine-functionalized polymers.

The use of other amines, such as benzylamine (B48309) or amino-functionalized silanes, in modifying mesoporous materials for applications like CO2 capture.

The creation of hybrid inorganic-organic materials using different organic compounds.

However, none of the retrieved sources specifically mention or provide data on the use of "this compound" for these purposes. Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres strictly to the provided outline and focuses solely on this specific compound. Constructing such an article would require speculation or the misattribution of findings from other unrelated compounds, which would violate the core requirements of accuracy and factual reporting.

Conclusion and Future Research Perspectives

Current Challenges in Complex Amine Synthesis and Application

The synthesis of structurally intricate amines is often fraught with challenges that can limit their widespread application. ijrpr.com One of the primary obstacles is achieving high selectivity, particularly in the creation of specific stereoisomers. ijrpr.comsioc-journal.cn The asymmetric synthesis of chiral amines, especially those with multiple stereocenters, remains a significant hurdle. sioc-journal.cnnih.gov Controlling the stereochemistry is crucial as different enantiomers and diastereomers of a compound can exhibit vastly different biological activities. sioc-journal.cn

Another significant challenge lies in the potential for catalyst poisoning. sioc-journal.cn The amine products themselves, or ammonia (B1221849) used as a reactant, can coordinate to the metal center of a catalyst, thereby deactivating it. sioc-journal.cn This can necessitate higher catalyst loadings and complicates the purification of the final product. The coordination of the amine to the catalyst can also interfere with the asymmetric control of the reaction. sioc-journal.cn

Beyond the synthesis itself, the practical application of complex amines presents its own set of difficulties. For example, in the context of carbon capture technologies, the stability of amine solvents is a critical concern. sintef.no These amines are subjected to high temperatures and exposure to various substances that can cause degradation, leading to a loss of capture capacity. sintef.no

Opportunities for Novel Methodologies and Material Design

Despite the challenges, the field of amine synthesis is ripe with opportunities for innovation. Modern synthetic approaches, including transition metal-catalyzed reactions, C-H functionalization, and photocatalytic methods, are continuously being developed to offer more efficient and sustainable pathways to complex amines. ijrpr.comwiley.comwiley-vch.de These newer methods often provide milder reaction conditions and greater functional group tolerance compared to traditional techniques. numberanalytics.com

Biocatalysis, utilizing enzymes such as transaminases and amine dehydrogenases, is emerging as a powerful tool for the asymmetric synthesis of chiral amines. pharmtech.comrsc.orgtdx.cat Enzymes offer unparalleled stereoselectivity and operate under environmentally benign conditions. europa.eu The development of multi-enzyme cascade reactions, where a series of enzymatic transformations occur in a single pot, holds immense promise for the efficient construction of complex molecules. tdx.cateuropa.eu

In the realm of material science, amines are integral to the design of advanced materials with tailored properties. ijrpr.com Amine-containing nanoporous materials are being engineered for applications such as post-combustion CO2 capture. bohrium.commdpi.com There are ongoing efforts to design and optimize these materials for enhanced CO2 adsorption capacity, stability, and selectivity. bohrium.comarxiv.org The development of novel amine-impregnated solid adsorbents and amine-functionalized polymers represents a significant area of research. bohrium.commdpi.com

Furthermore, the use of computational tools and machine learning is accelerating the discovery and design of new amine-based materials and molecules. arxiv.orgsparkl.me These approaches allow for the rapid screening of virtual libraries of compounds and the prediction of their properties, thereby streamlining the research and development process. arxiv.orgsparkl.me

Interdisciplinary Research Avenues

The future of complex amine chemistry will undoubtedly be shaped by interdisciplinary collaboration. ijrpr.com The intricate nature of the challenges and the vast potential of the applications necessitate a convergence of expertise from various scientific domains.

The synergy between chemistry and biology is particularly crucial. ijrpr.com The development of biocatalytic methods for amine synthesis requires a deep understanding of enzymology and molecular biology. europa.eu Moreover, the application of complex amines in pharmaceuticals and agrochemicals demands close collaboration between synthetic chemists and biologists to evaluate the biological activity and safety of new compounds. ntis.gov

The interface of chemistry and materials science is another fertile ground for interdisciplinary research. ijrpr.com The design of functional materials, such as polymers, catalysts, and sensors, relies on the unique properties of amines. ijrpr.comacs.org Collaborative efforts are essential to translate the synthesis of novel amines into the fabrication of advanced materials with real-world applications. acs.org For instance, the development of amine-functionalized porous organic polymers for direct air capture is an area where chemical engineering and materials science intersect. kfupm.edu.sa

Finally, the integration of computational science with experimental chemistry is becoming increasingly important. sparkl.me Computational modeling can provide valuable insights into reaction mechanisms, catalyst design, and material properties, guiding experimental efforts and accelerating the pace of discovery. arxiv.orgsparkl.me This collaborative approach, where computational predictions are validated and refined by experimental results, will be instrumental in overcoming the current challenges and unlocking the full potential of complex amine chemistry.

Q & A

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR identifies amine proton shifts (δ 1.5–2.5 ppm) and benzyl aromatic signals (δ 7.2–7.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion [M+H]⁺ (e.g., m/z 219.2 for C12H20N2) .

- HPLC-UV/ELSD : Separates impurities using a C18 column (acetonitrile/water + 0.1% TFA) .

How do substituents on the benzyl group affect reactivity in nucleophilic substitution reactions?

Advanced Research Question

Electron-withdrawing groups (e.g., -NO2, -CF3) deactivate the benzyl ring, reducing nucleophilicity by 30–50% in SN2 reactions. Conversely, electron-donating groups (e.g., -OCH3) increase reactivity. Steric hindrance from ortho-substituents (e.g., -CH3) lowers yields by 20% . Methodologies:

- Kinetic studies : Monitor reaction rates via GC-MS under controlled conditions .

- DFT calculations : Predict electronic effects using Gaussian software .

What strategies optimize enantiomeric purity during asymmetric synthesis?

Advanced Research Question

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce stereochemistry (≥90% ee) .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .

- Chiral HPLC : Validate purity with a Chiralpak AD-H column (heptane/ethanol, 90:10) .

How do pH and temperature variations influence protonation states and biological activity?

Advanced Research Question

- pKa determination : Use potentiometric titration (pKa ~9.5 for the amine group). At physiological pH (7.4), ~90% of the amine is protonated, enhancing solubility but reducing membrane permeability .

- Biological assays : Test antimicrobial activity at pH 5–8 and 25–37°C. Activity drops by 40% at pH <6 due to excessive protonation .

What computational approaches predict binding affinity to target receptors?

Advanced Research Question

- Molecular docking : AutoDock Vina simulates interactions with serotonin receptors (e.g., 5-HT2A, ΔG = -8.2 kcal/mol) .

- MD simulations : GROMACS analyzes stability of ligand-receptor complexes over 100 ns .

- QSAR models : Correlate Hammett σ values with IC50 data (R² > 0.85) .

How can discrepancies between in vitro and in vivo metabolic stability be addressed?

Advanced Research Question

- Microsomal assays : Compare hepatic clearance rates in human liver microsomes (HLM) vs. rat models .

- Metabolite ID : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., N-oxidation, glucuronidation) .

- Study design standardization : Report exposure length, group size, and endpoints per ’s framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.